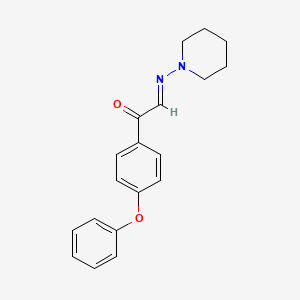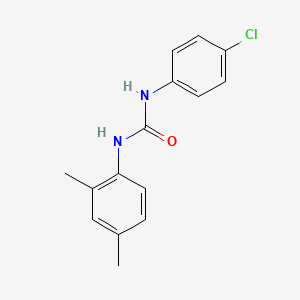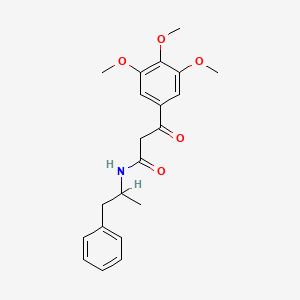
4'-Phenoxy-2-(piperidinoimino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Phenoxy-2-(piperidinoimino)acetophenone is a synthetic organic compound that belongs to the class of acetophenone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of 4’-Phenoxy-2-(piperidinoimino)acetophenone, which includes a phenoxy group and a piperidinoimino moiety, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenoxy-2-(piperidinoimino)acetophenone typically involves the reaction of 4’-phenoxyacetophenone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the piperidinoimino group.
Industrial Production Methods: Industrial production of 4’-Phenoxy-2-(piperidinoimino)acetophenone may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Phenoxy-2-(piperidinoimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidinoimino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4’-Phenoxy-2-(piperidinoimino)acetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’-Phenoxy-2-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
- 4’-Methoxy-2-(piperidinoimino)acetophenone
- 4’-Chloro-2-(piperidinoimino)acetophenone
- 4’-Bromo-2-(piperidinoimino)acetophenone
Comparison: 4’-Phenoxy-2-(piperidinoimino)acetophenone is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo analogs, the phenoxy derivative may exhibit different reactivity and potency in various applications. The phenoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.
Propriétés
Numéro CAS |
24342-50-5 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2E)-1-(4-phenoxyphenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C19H20N2O2/c22-19(15-20-21-13-5-2-6-14-21)16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2/b20-15+ |
Clé InChI |
VTLFTZITBCZVNL-HMMYKYKNSA-N |
SMILES isomérique |
C1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)






